![molecular formula C17H17N5O4 B2590156 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-03-7](/img/structure/B2590156.png)
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
Compounds with a similar structure have shown promising anti-HIV activity . For instance, 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione (QCT7) exhibited anti-HIV activity with the EC 50 of 43.68 µM against HIV1 and HIV2 .
Antibacterial Activity
These compounds have also demonstrated potent antibacterial activity against different gram-positive and gram-negative strains . The compound QCT7 showed potent antibacterial activity against E. coli, and S. aureus with the MIC of 3 µg/mL .
Antitubercular Activity
The compound QCT7 exhibited antitubercular activity with the MIC of 25 µg/mL . This suggests that similar compounds could be used in the development of new antitubercular agents.
Antifungal Activity
Compounds with a similar structure have shown promising antifungal activity . For instance, compounds 4c, 4d, 4g, and 4i showed prominent activity .
Anti-Cancer Activity
Quinazolines and condensed quinazolines, which are part of the structure of the compound , have gained much attention due to their potential druggable behavior . They have been found to have anti-cancer properties .
Anti-Inflammatory Activity
Quinazolines have also been found to have anti-inflammatory properties , suggesting that the compound could potentially be used in the treatment of inflammatory conditions.
properties
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBWJLKOYFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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